N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide is an organic compound with a unique structure that includes both an amino group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide typically involves the reaction of 2-cyclopropylacetic acid with 1-amino-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The cyclopropyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
- N-(1-amino-2-methylpropan-2-yl)-2-chlorobenzenesulfonamide
Uniqueness
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide |
InChI |
InChI=1S/C9H18N2O/c1-9(2,6-10)11-8(12)5-7-3-4-7/h7H,3-6,10H2,1-2H3,(H,11,12) |
InChI Key |
GSZBJWDRPQTRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)NC(=O)CC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.